4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and ethyl 2-(1-methoxyethyl)-3-oxobutanoate as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to facilitate the cyclization and formation of the pyrimidine ring .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a methoxyethyl group.
5-Pyrimidinecarboxylic acid, 4-cyclopropyl-2-(1-methoxyethyl): Another compound with a similar pyrimidine ring structure.
Uniqueness
4-Cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. The presence of the cyclopropyl and methoxyethyl groups imparts distinct reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-cyclopropyl-2-(1-methoxyethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-6(16-2)10-12-5-8(11(14)15)9(13-10)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
XLCFSYDVGKYRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C(=N1)C2CC2)C(=O)O)OC |
Origin of Product |
United States |
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